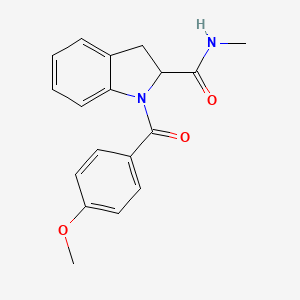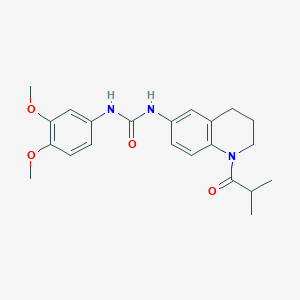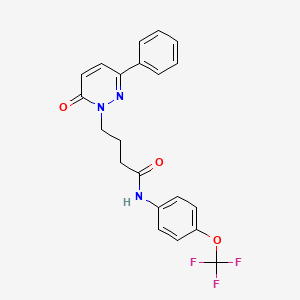![molecular formula C16H22N2O2 B3010140 N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2197633-51-3](/img/structure/B3010140.png)
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide, also known as ML-18, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development. In
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide may inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential use in cancer research and drug development. Its high affinity for certain receptors makes it a promising candidate for the development of new drugs. However, one limitation of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
Future Directions
There are many future directions for research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide. One direction is to further explore its potential use in cancer research and drug development. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
In conclusion, N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has shown promise in various scientific research applications, including cancer research and drug development. Its synthesis method has been reported in the literature and has been successfully replicated by various researchers. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. While there are limitations to its use, such as potential toxicity, further research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has the potential to lead to new discoveries and advancements in the field of scientific research.
Synthesis Methods
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-methylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through the reaction of the intermediate with propionyl chloride. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
Scientific Research Applications
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been studied for its potential use in drug development. It has been shown to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[2-(3-methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-14(19)17-10-9-15(20)18-16(3,4)13-8-6-7-12(2)11-13/h5-8,11H,1,9-10H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCLRDNNERPKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)



![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)